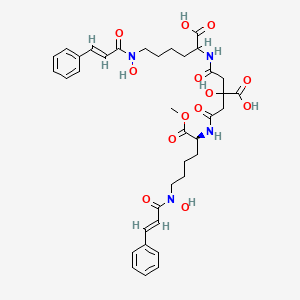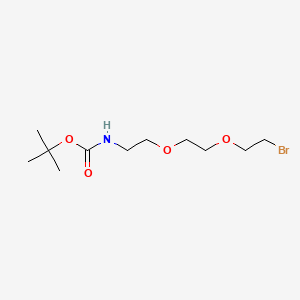
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the Inchi Code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) .Chemical Reactions Analysis
The compound is a precursor for the total synthesis of tyroscherin . The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 10 . The exact mass of the compound is 311.07322 g/mol .Wissenschaftliche Forschungsanwendungen
-
Application in Biochemistry
- Summary of the Application : This compound can be used to link HaloTag enzyme with a fluorescent zinc indicator, ZIMIR . This allows for the monitoring of the dynamics of regulated secretion of zinc in real time .
- Methods of Application : While the exact experimental procedures are not specified, the general method involves using the compound as a linker between the HaloTag enzyme and ZIMIR .
- Results or Outcomes : The outcome of this application is the ability to monitor zinc secretion in real time .
-
Application in Drug Discovery
- Summary of the Application : This compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a type of drug that work by tagging unwanted proteins for degradation .
- Methods of Application : The compound is used as part of the PROTAC molecule, likely as a linker between the E3 ligase ligand and the target protein ligand .
- Results or Outcomes : The result is the selective degradation of target proteins, which has potential therapeutic benefits .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDCMKAMHBDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625864 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | |
CAS RN |
165963-71-3 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



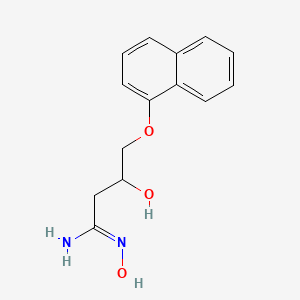
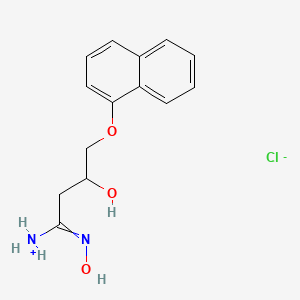
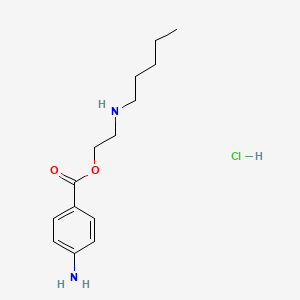
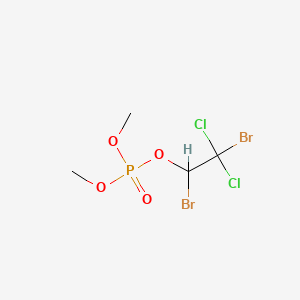
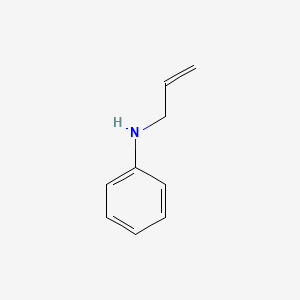
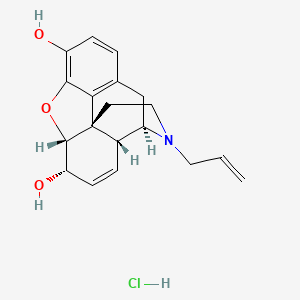
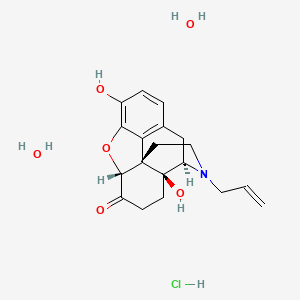
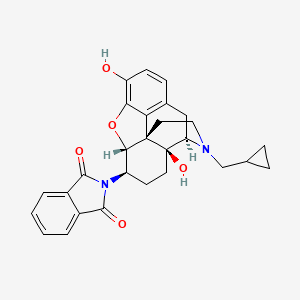
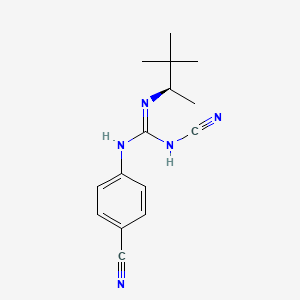
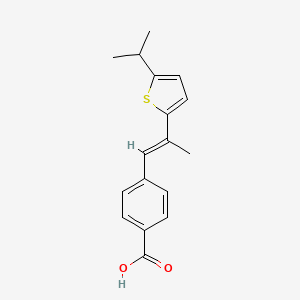
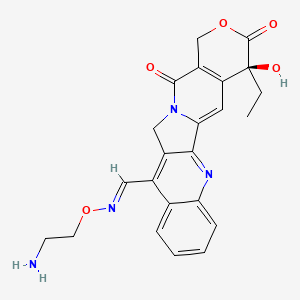
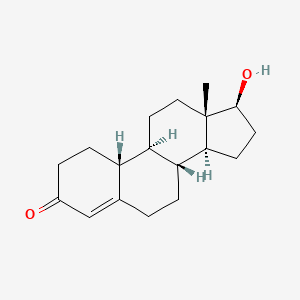
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
